4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers
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Overview
Description
. This compound is characterized by the presence of an oxolane ring attached to a cyclohexane ring via a methoxy group, and an amine group on the cyclohexane ring.
Preparation Methods
The synthesis of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with oxirane to form 4-(oxiran-2-yl)cyclohexanone. This intermediate is then reacted with methanol in the presence of an acid catalyst to form 4-[(oxolan-2-yl)methoxy]cyclohexanone. Finally, the ketone group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Chemical Reactions Analysis
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides like HCl or HBr.
Hydrolysis: The oxolane ring can be hydrolyzed to form a diol using acidic or basic conditions
Scientific Research Applications
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, affecting their function. The oxolane ring and methoxy group can also interact with hydrophobic regions of proteins, influencing their activity and stability.
Comparison with Similar Compounds
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine can be compared with similar compounds such as:
4-[(tetrahydrofuran-2-yl)methoxy]cyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its reactivity and applications.
4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid: Similar to the previous compound but with a different functional group, leading to different chemical properties and uses.
The uniqueness of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C11H21NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h9-11H,1-8,12H2 |
InChI Key |
POHKYBHQROZHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2CCC(CC2)N |
Origin of Product |
United States |
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